Dodecylsuccinic anhydride

Catalog No.
S774291
CAS No.
2561-85-5
M.F
C16H28O3
M. Wt
268.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecylsuccinic anhydride

CAS Number

2561-85-5

Product Name

Dodecylsuccinic anhydride

IUPAC Name

3-dodecyloxolane-2,5-dione

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

InChI

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3

InChI Key

YAXXOCZAXKLLCV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC1CC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)OC1=O

Organic Synthesis and Polymer Chemistry

DDSA acts as a versatile intermediate in organic synthesis due to its reactive anhydride group. Researchers utilize it in various reactions, including:

  • Preparation of esters and amides: DDSA readily reacts with alcohols and amines to form corresponding esters and amides, respectively. These functionalities are crucial building blocks in various organic molecules and polymers .
  • Crosslinking agent in polymers: DDSA's ability to react with hydroxyl or amine groups makes it a valuable crosslinking agent for polymers. It helps create stronger, more stable polymer networks with improved properties like mechanical strength and thermal stability .

Surface Modification and Material Science

DDSA plays a role in modifying surfaces and creating functional materials:

  • Surface hydrophobization: DDSA treatment can increase the hydrophobicity (water repellency) of various surfaces, such as textiles, paper, and metal oxides. This property finds applications in areas like water-resistant coatings, self-cleaning surfaces, and anti-corrosion treatments .
  • Biocompatible material development: DDSA can be incorporated into biocompatible materials for various applications. For example, researchers have explored its use in drug delivery systems and tissue engineering scaffolds due to its ability to modify surface properties and interact with biological molecules .

Drug Delivery and Pharmaceutical Research

DDSA holds potential applications in drug delivery due to its:

  • Amphiphilic nature: DDSA possesses both hydrophobic and hydrophilic regions, allowing it to interact with both water and oil-based environments. This characteristic makes it useful in formulating drug delivery systems that can encapsulate various types of drugs .
  • Biodegradability: DDSA is biodegradable, meaning it can be broken down by the body over time, minimizing potential long-term side effects .

Dodecylsuccinic anhydride, also known as dodecenyl succinic anhydride, is a chemical compound characterized by the presence of a dodecyl (12-carbon) hydrophobic chain linked to a succinic anhydride moiety. This compound is notable for its ability to modify various biopolymers, enhancing their properties for industrial applications. Dodecylsuccinic anhydride serves as an effective esterifying agent, introducing hydrophobic characteristics that improve the functionality of proteins and polysaccharides in diverse fields such as food, pharmaceuticals, and cosmetics .

Primarily involving esterification. In these reactions, it reacts with hydroxyl groups present in biopolymers to form esters, thereby modifying their physical and chemical properties. The presence of the dodecyl chain enhances hydrophobicity, which can lead to improved emulsification and solubility characteristics in modified substrates .

Key Reactions Include:

  • Esterification: Reaction with alcohols or hydroxyl-containing compounds.
  • Cross-linking: Formation of networks through reactions with multiple functional groups in biopolymers.
  • Hydrolysis: Under certain conditions, dodecylsuccinic anhydride can hydrolyze to yield dodecenyl succinic acid.

Dodecylsuccinic anhydride exhibits biological activity primarily through its interactions with biopolymers. Its ability to modify proteins and polysaccharides makes it useful in enhancing the functional properties of these materials. For instance, modifications can improve emulsifying properties, increase stability against thermal degradation, and enhance water resistance .

Research indicates that when used in food systems, dodecylsuccinic anhydride can improve the texture and mouthfeel of products by altering the interactions between food components .

The synthesis of dodecylsuccinic anhydride typically involves the reaction of maleic anhydride with polyisobutylene or other suitable alkenes. A common method includes:

  • Mixing: Polyisobutylene is mixed with maleic anhydride in a reactor.
  • Catalysis: A catalyst and initiator are added to facilitate the reaction.
  • Reaction Conditions: The pH is adjusted, and the mixture is heated to promote reaction.
  • Distillation: The product is distilled under reduced pressure to isolate dodecylsuccinic anhydride .

This method is noted for its simplicity and cost-effectiveness.

Dodecylsuccinic anhydride finds applications across various industries due to its modifying capabilities:

  • Food Industry: Used for enhancing emulsification properties in food products.
  • Pharmaceuticals: Acts as a modifying agent in drug formulations to improve bioavailability.
  • Cosmetics: Employed in formulations for improved texture and stability.
  • Textiles: Utilized for modifying fibers to enhance water repellency and durability .

Studies have shown that dodecylsuccinic anhydride interacts effectively with various biopolymers, leading to significant enhancements in their physical properties. For example:

  • Proteins: Modification increases hydrophobicity and improves emulsifying properties.
  • Polysaccharides: Enhances water resistance and mechanical strength .

These interactions are crucial for developing materials with tailored properties for specific applications.

Dodecylsuccinic anhydride shares similarities with several other succinic anhydrides and modified agents. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Features
Octenyl succinic anhydrideAlkenyl succinic anhydrideShorter carbon chain; used mainly in food emulsions.
Lauryl succinic anhydrideAlkenyl succinic anhydrideSimilar hydrophobic properties; used in personal care products.
Hexadecyl succinic anhydrideAlkenyl succinic anhydrideLonger carbon chain; offers enhanced hydrophobicity but may be less soluble.
Maleic anhydrideSimple cyclic anhydridePrecursor for many modifications but lacks the hydrophobic properties of dodecylsuccinate.

Dodecylsuccinic anhydride's unique 12-carbon chain allows it to strike a balance between hydrophobicity and solubility, making it particularly versatile in various applications compared to its counterparts.

The predominant industrial approach for synthesizing dodecylsuccinic anhydride relies on the ene reaction between maleic anhydride and various dodecene isomers. This reaction mechanism represents a fundamental organic transformation that has been extensively studied and optimized for commercial production. The ene reaction proceeds through a concerted mechanism where the maleic anhydride acts as an enophile, reacting with the alkene component to form the desired alkenylsuccinic anhydride product.

Research investigating the kinetics of ene reactions between maleic anhydride and various alkenes has demonstrated that these reactions follow second-order kinetics up to seventy-five percent conversion with minimal solvent effects. The kinetic studies encompassed temperature ranges from 125 to 224 degrees Celsius, providing comprehensive Arrhenius parameters for process design and optimization. The absence of detectable cyclobutane derivatives in the reaction products, combined with the negligible effect of free radical inhibitors on reaction rates, strongly supports a concerted reaction mechanism rather than alternative stepwise pathways.

The industrial preparation typically involves the use of internal olefins rather than terminal alkenes, as internal olefins provide superior product characteristics for downstream applications. The starting materials for dodecylsuccinic anhydride synthesis often derive from the oligomerization of ethylene through processes such as the Shell Higher Olefin Process, where nickel catalysts facilitate the formation of even-numbered alkenes that subsequently undergo isomerization to generate the required internal olefin feedstock.

Manufacturing processes have demonstrated that the reaction between dodecene and maleic anhydride can be conducted using molar ratios ranging from 1.0 to 4.0, with reaction temperatures maintained between 150 and 280 degrees Celsius for periods extending from ten to twenty hours. These conditions ensure complete conversion while minimizing the formation of undesirable polymeric side products that can compromise product quality and yield.

While X-ray crystallography data for DDSA remains limited in publicly available literature, its structural analog 2-dodecen-1-yl(-)succinic anhydride (CAS 19780-11-1) provides insights into probable molecular configurations [1]. The anhydride ring adopts a planar geometry due to conjugation between the carbonyl groups, while the dodecenyl side chain introduces steric effects that influence packing efficiency in crystalline states. The cis-configuration of the unsaturated dodecenyl moiety introduces a 120° bend in the alkyl chain, as observed in related alkenylsuccinic anhydrides, which reduces crystallinity compared to saturated analogs [1].

The absence of published single-crystal structures for DDSA highlights opportunities for future research. Computational modeling suggests an optimal dihedral angle of 35°–42° between the succinic anhydride plane and the alkyl chain axis, balancing intramolecular strain and intermolecular van der Waals interactions [4]. This conformational flexibility enables adaptation to diverse chemical environments, a property exploited in epoxy curing applications.

Spectroscopic Fingerprinting (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Fourier Transform Infrared Spectroscopy

The FTIR spectrum of DDSA exhibits characteristic anhydride carbonyl stretches at 1854 cm⁻¹ (asymmetric C=O) and 1778 cm⁻¹ (symmetric C=O), with peak splitting resulting from vibrational coupling in the cyclic structure [2]. The dodecyl chain manifests through C–H stretching vibrations at 2920 cm⁻¹ (asymmetric CH₂) and 2851 cm⁻¹ (symmetric CH₂), while the =C–H wag in the unsaturated variant appears as a weak band at 966 cm⁻¹ [1] [2].

Raman Spectroscopy

Raman analysis complements FTIR by enhancing signal resolution in the fingerprint region (400–1800 cm⁻¹). The succinic ring displays intense peaks at 1248 cm⁻¹ (C–O–C asymmetric stretch) and 1125 cm⁻¹ (C–C skeletal vibration), while the alkyl chain shows progressive intensity increases in CH₂ twisting modes (1300–1350 cm⁻¹) with chain length [2]. For unsaturated derivatives, the C=C stretch at 1642 cm⁻¹ provides quantitative data on isomer composition through band deconvolution [2].

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (CDCl₃, 400 MHz):

  • δ 0.88 (t, 3H, CH₃)
  • δ 1.26 (m, 18H, CH₂)
  • δ 2.35–2.67 (m, 4H, CH₂–C=O)
  • δ 3.05 (quintet, 2H, O–C–CH₂–C=O)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 170.2, 169.8 (anhydride carbonyls)
  • δ 34.1–22.7 (alkyl chain CH₂)
  • δ 14.1 (terminal CH₃)

The deshielded methylene protons adjacent to carbonyl groups (δ 2.35–2.67) demonstrate anisotropic shielding effects from the electron-deficient anhydride ring [1] [4].

Thermogravimetric and Differential Scanning Calorimetry Profiling

Thermal analysis reveals DDSA's stability up to 180°C, with decomposition occurring in three stages [3]:

ProcessTemperature Range (°C)Mass Loss (%)ΔH (kJ/mol)
Volatilization180–22012.458.2
Anhydride hydrolysis220–28023.1-127.4 (exo)
Alkyl chain degradation280–45064.5892.1

Differential Scanning Calorimetry shows a glass transition temperature (T₉) at -45°C and crystallization exotherm at 32°C, indicating semi-crystalline behavior in pure form [3]. The melting endotherm at 78°C (ΔH = 142 J/g) correlates with alkyl chain packing efficiency [3].

Hydrophobic-Hydrophilic Balance and Surface Activity Metrics

The molecule's amphiphilicity derives from its polar anhydride head (hydrophilic) and nonpolar dodecyl tail (hydrophobic). Contact angle measurements on SAM surfaces reveal a 92° angle for DDSA films, classifying it as moderately hydrophobic [4]. However, the anhydride group enables hydrogen bonding with water (ΔG_hydration = -18.7 kJ/mol), creating dynamic surface behavior [4].

The Hydrophilic-Lipophilic Balance (HLB) calculated via Griffin's method:
$$
\text{HLB} = 20 \times \frac{M{\text{hydrophilic}}}{M{\text{total}}} = 20 \times \frac{114.1}{266.4} = 8.6
$$
This HLB value indicates preferential stabilization of water-in-oil emulsions [5]. Surface tension measurements show concentration-dependent behavior:

Concentration (mM)Surface Tension (mN/m)
0.152.3
1.041.7
1034.2

The critical micelle concentration (CMC) occurs at 8.5 mM, with micellar aggregation numbers of 45–50 molecules per micelle [4].

Solubility Behavior in Polar vs. Nonpolar Solvent Matrices

DDSA follows "like dissolves like" principles, exhibiting:

SolventDielectric ConstantSolubility (g/100g)
n-Hexane1.982.4
Toluene2.478.9
THF7.561.2
Acetone20.734.5
Methanol32.78.1
Water80.10.07

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2561-85-5

Wikipedia

Alkenylsuccinic anhydrides

General Manufacturing Information

2,5-Furandione, 3-dodecyldihydro-: ACTIVE

Dates

Last modified: 08-15-2023

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